Oral Bioavailability and Lung-Tissue Preferential Distribution Versus No Pharmacokinetic Data for CSD-Binding Comparators
Lin28-let-7 Inhibitor-1 (C1632) is reported to exhibit high oral bioavailability and preferential distribution to the lung after oral administration, with limited inhibitory effects on CYP450 isoenzymes [1]. In contrast, no pharmacokinetic or tissue-distribution data are available for the CSD-binding LIN28 inhibitors KCB3602, LI71, or LIN28-IN-1, preventing their use in studies requiring predictable in vivo exposure or lung-tissue targeting.
| Evidence Dimension | Oral bioavailability and tissue distribution |
|---|---|
| Target Compound Data | High oral bioavailability; preferential lung distribution; limited CYP450 inhibition (qualitative from in vivo mouse study) [1] |
| Comparator Or Baseline | KCB3602: no PK data reported. LI71: no PK data reported. LIN28-IN-1: no PK data reported. |
| Quantified Difference | Not quantifiable; however, absence of any PK characterization for comparators constitutes a critical data gap that precludes in vivo dosing regimen design. |
| Conditions | In vivo mouse model; oral administration |
Why This Matters
For any in vivo efficacy study, the availability of pharmacokinetic data is a prerequisite for dose selection and tissue-target engagement; Lin28-let-7 Inhibitor-1 is the only LIN28 antagonist with documented oral bioavailability and tissue distribution.
- [1] Chen JY et al. C1632 suppresses the migration and proliferation of non-small-cell lung cancer cells involving LIN28 and FGFR1 pathway. J Cell Mol Med. 2021;26:422. View Source
